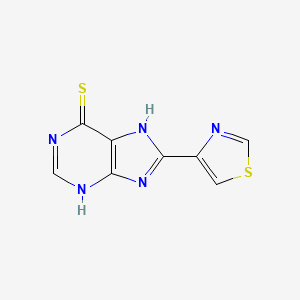
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features a thiazole ring fused with a purine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione typically involves the formation of the thiazole ring followed by its fusion with the purine structure. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions.
Gabriel Synthesis: This method uses thiourea and α-haloketones to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized conditions for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted thiazoles depending on the reagents used.
科学的研究の応用
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is unique due to its fused purine-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications compared to other thiazole-containing compounds.
特性
CAS番号 |
65911-27-5 |
|---|---|
分子式 |
C8H5N5S2 |
分子量 |
235.3 g/mol |
IUPAC名 |
8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H5N5S2/c14-8-5-7(9-2-10-8)13-6(12-5)4-1-15-3-11-4/h1-3H,(H2,9,10,12,13,14) |
InChIキー |
OSAQZPGIVLOUCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















